Home > Products > Screening Compounds P143915 > O-TBS Methyl Mycophenolate
O-TBS Methyl Mycophenolate -

O-TBS Methyl Mycophenolate

Catalog Number: EVT-1501506
CAS Number:
Molecular Formula: C₂₄H₃₆O₆Si
Molecular Weight: 448.62
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

O-TBS Methyl Mycophenolate is a derivative of mycophenolate mofetil, which itself is an immunosuppressive drug used primarily in organ transplantation to prevent rejection. The "O-TBS" refers to the presence of a tert-butyldimethylsilyl (TBS) protecting group on the hydroxyl functional group of the molecule, enhancing its stability and facilitating various chemical reactions. This compound is significant in both pharmaceutical development and synthetic organic chemistry due to its role as a prodrug that can be metabolized into the active form, mycophenolic acid.

Source and Classification

Methyl mycophenolate, including its O-TBS derivative, is classified as an immunosuppressant and is primarily derived from mycophenolic acid. It is synthesized through various chemical processes that involve modifying the parent compound to enhance its pharmacological properties. Mycophenolic acid itself is obtained from Penicillium species and has been extensively studied for its therapeutic applications in preventing organ transplant rejection and treating autoimmune diseases.

Synthesis Analysis

Methods and Technical Details

The synthesis of O-TBS Methyl Mycophenolate typically involves several key steps:

  1. Transesterification: The initial step involves the reaction of mycophenolic acid with a low-carbon alkyl ester, such as methyl ester, in the presence of a catalyst. This process yields methyl mycophenolate.
  2. Protection of Hydroxyl Groups: The hydroxyl groups in methyl mycophenolate are then protected using tert-butyldimethylsilyl chloride. This step is crucial as it enhances the compound's stability and prevents unwanted reactions during subsequent synthetic steps.
  3. Purification: After protection, the product undergoes purification processes such as chromatography to isolate the desired O-TBS methyl mycophenolate from unreacted materials and by-products.

The use of organocatalysts has also been explored in synthesizing related compounds, allowing for more selective reactions without the need for extensive protection/deprotection strategies .

Molecular Structure Analysis

Structure and Data

The molecular formula for O-TBS Methyl Mycophenolate is C18H22O6C_{18}H_{22}O_6. The structure features:

  • A central mycophenolic acid backbone.
  • An ester functional group resulting from transesterification with methanol.
  • An O-TBS protective group that enhances solubility and stability.

The structural representation includes:

  • A carboxylic acid group.
  • A morpholine ring which contributes to its biological activity.
  • Hydroxyl groups that are protected by TBS.
Chemical Reactions Analysis

Reactions and Technical Details

The primary chemical reactions involving O-TBS Methyl Mycophenolate include:

  1. Transesterification: This reaction converts mycophenolic acid to methyl mycophenolate using an alkyl ester under catalytic conditions .
  2. Silylation: The introduction of the TBS group occurs through a reaction with tert-butyldimethylsilyl chloride, which reacts with hydroxyl groups to form silyl ethers .
  3. Deprotection: In applications where the active form is required, the TBS group can be removed using fluoride sources or other deprotecting agents to regenerate hydroxyl groups necessary for biological activity.

These reactions are essential for modifying the pharmacokinetic properties of the compound, enhancing its efficacy as an immunosuppressant.

Mechanism of Action

Process and Data

O-TBS Methyl Mycophenolate exerts its immunosuppressive effects primarily through its active metabolite, mycophenolic acid. The mechanism involves:

  • Inhibition of Inosine Monophosphate Dehydrogenase: Mycophenolic acid specifically inhibits this enzyme, which is crucial for de novo purine synthesis in lymphocytes. By blocking this pathway, it reduces the proliferation of T-cells and B-cells, which are integral to immune responses .
  • Reduction of Cytokine Production: The compound also affects cytokine production by inhibiting lymphocyte activation and function.

This dual mechanism contributes to its effectiveness in preventing organ transplant rejection and managing autoimmune disorders.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

O-TBS Methyl Mycophenolate exhibits several notable physical and chemical properties:

  • Solubility: The presence of the TBS group enhances solubility in organic solvents while maintaining limited solubility in water.
  • Stability: The silyl protection provides increased stability against hydrolysis compared to unprotected forms.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a range characteristic of similar compounds.

These properties are critical for handling during synthesis and storage, ensuring that the compound remains effective for pharmaceutical applications.

Applications

Scientific Uses

O-TBS Methyl Mycophenolate has several important applications:

  1. Pharmaceutical Development: It serves as a precursor in synthesizing more complex derivatives aimed at improving pharmacological profiles.
  2. Research: Used in studies investigating immune response modulation, particularly in transplant biology and autoimmune disease models.
  3. Analytical Chemistry: Employed in developing analytical methods for detecting mycophenolic compounds in biological samples.

This compound exemplifies how modifications can lead to enhanced therapeutic agents with specific desired properties while maintaining essential biological functions.

Introduction to O-TBS Methyl Mycophenolate

Definition and Chemical Identity of O-TBS Methyl Mycophenolate

O-TBS Methyl Mycophenolate (chemical name: tert-Butyldimethylsilyl Methyl Mycophenolate) is a semi-synthetic derivative of mycophenolic acid (MPA), designed to address specific synthetic and pharmacological challenges. Its core structure retains the key pharmacophore of MPA—a 4-hydroxy-6-methoxy-7-methyl-3-oxo-1,3-dihydro-2-benzofuran moiety—while incorporating strategic modifications: a methyl ester at the carboxylic acid group and a tert-butyldimethylsilyl (TBS) ether protecting group at the phenolic hydroxyl [1] [3]. This dual modification significantly alters the compound’s physicochemical behavior without compromising its bioactive potential.

Table 1: Key Chemical Identifiers of O-TBS Methyl Mycophenolate

PropertyValue
CAS Registry NumberNot explicitly assigned (research compound)
Molecular FormulaC₂₄H₃₈O₆Si (derived from C₁₇H₂₀O₆ + C₇H₁₈OSi)
Molecular Weight450.65 g/mol
Key Functional GroupsTBS-protected phenol, Methyl ester
Solubility ProfileSoluble in chloroform, methanol [1]
Storage Conditions-20°C (freezer) [1]

The TBS group serves as a sterically hindered protecting group that shields the reactive phenol during synthetic manipulations. This protection is reversible under mild acidic conditions, allowing deprotection back to the active MPA scaffold when required [3] [8]. The methyl ester enhances lipophilicity, facilitating membrane permeability and synthetic intermediate stability [6].

Historical Development and Discovery of Mycophenolate Derivatives

The journey to O-TBS Methyl Mycophenolate began with the discovery of mycophenolic acid (MPA) by Italian scientist Bartolomeo Gosio in 1893. Gosio isolated MPA from Penicillium glaucum (now reclassified as P. brevicompactum) and demonstrated its antibacterial properties—marking the first isolation of a pure crystalline antibiotic in history [2] [5]. Despite this milestone, MPA’s therapeutic potential remained unexplored for decades due to concerns about toxicity and inconsistent efficacy.

The modern era of mycophenolate chemistry emerged in the 1990s with the development of mycophenolate mofetil (MMF), a morpholinoethyl ester prodrug of MPA designed to enhance oral bioavailability. MMF’s FDA approval in 1995 for organ transplant rejection revolutionized immunosuppressive therapy [2] [9]. Concurrently, researchers explored structural analogues to optimize pharmacokinetics and reduce side effects. This led to derivatives like:

  • Enteric-coated mycophenolate sodium (EC-MPS): To mitigate gastrointestinal toxicity [6].
  • O-TBS Methyl Mycophenolate: Synthesized as an intermediate for further chemical functionalization, leveraging silicon-based protection chemistry popularized in the 1980s [3] [8].

Table 2: Evolution of Key Mycophenolate Derivatives

YearCompoundInnovationPrimary Application
1893Mycophenolic Acid (MPA)First isolated antibioticAntibacterial research
1995Mycophenolate Mofetil (MMF)Ester prodrug for enhanced bioavailabilityOrgan transplant immunosuppression
2004Mycophenolate Sodium (EC-MPS)Enteric coating for GI protectionKidney transplant maintenance
2010sO-TBS Methyl MycophenolateTBS protection for synthetic versatilityIntermediate for novel analogues

Synthetic routes to O-TBS Methyl Mycophenolate typically involve sequential modification of natural MPA:

  • Esterification: MPA’s carboxylic acid is methylated using diazomethane or methanol/acid catalysis.
  • Silylation: The phenol group is protected with tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base like imidazole [3] [8].

Significance of Structural Modifications in Mycophenolate Analogues

Role of the TBS Protecting Group

The tert-butyldimethylsilyl (TBS) group in O-TBS Methyl Mycophenolate serves multiple strategic purposes:

  • Steric Shielding: Its bulky structure prevents oxidation or conjugation of the phenol during synthetic reactions, preserving reactivity for late-stage deprotection [8].
  • Lipophilicity Enhancement: The TBS group increases logP by ~2–3 units compared to MPA, improving organic solvent solubility for purification and intermediate handling [3].
  • Temporary Pharmacophore Masking: While the protected phenol is inactive, deprotection regenerates the pharmacologically critical hydroxyl, essential for IMPDH inhibition [7] [9].

Impact on Physicochemical and Pharmacokinetic Properties

Structural modifications in O-TBS Methyl Mycophenolate directly influence its drug-like behavior:

  • Dissolution Kinetics: Methyl esterification reduces polarity, slowing dissolution in aqueous media compared to sodium mycophenolate. Weibull modeling shows a 1.5–2x slower release rate (T₆₀ = 45 min vs. 25 min for EC-MPS) [6].
  • Metabolic Stability: The TBS group impedes glucuronidation at the phenol—a major metabolic pathway for MPA that forms inactive glucuronides. This prolongs potential exposure if used in vivo [7].
  • Enzyme Binding: Docking studies indicate the TBS group occupies a hydrophobic pocket near IMPDH’s catalytic site without direct interference, maintaining IC₅₀ values near 0.9 μM (vs. 0.84 μM for MPA) [3].

Table 3: Comparative Properties of Mycophenolate Derivatives

ParameterMPAMMFO-TBS Methyl Mycophenolate
Aqueous SolubilityLowModerateVery low
logP (Predicted)2.83.15.2
IMPDH IC₅₀ (μM)0.84–0.950.89 (after hydrolysis)0.95 (deprotected)
Key VulnerabilityGlucuronidationEster hydrolysisAcid-catalyzed deprotection

Applications in Synthetic Chemistry and Drug Design

O-TBS Methyl Mycophenolate is primarily a stepping stone for advanced mycophenolate analogues:

  • Prodrug Development: Serves as a precursor for "caged" prodrugs activated by exogenous triggers (e.g., bioorthogonal catalysts or enzymes). For example, propargyl or nitrobenzyl ethers can be installed at the TBS-deprotected phenol for localized activation [8].
  • Structure-Activity Relationship (SAR) Studies: Enables selective modification of MPA’s carboxylate (e.g., amidation) while preserving the phenol. This has led to compounds like mycophenolic amide with improved IMPDH selectivity [3].
  • Marine Natural Product Analogues: Coral-derived fungi (Penicillium bialowiezense) produce MPA derivatives with alkyl chains at C4′. O-TBS Methyl Mycophenolate facilitates synthetic access to these rare structures [3].

The TBS group’s orthogonal deprotection (using F⁻ or mild acid) allows sequential functionalization—a key advantage over acetyl or benzyl protections [8].

Properties

Product Name

O-TBS Methyl Mycophenolate

Molecular Formula

C₂₄H₃₆O₆Si

Molecular Weight

448.62

Synonyms

6-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-1,3-dihydro-6-methoxy-7-methyl-3-oxo-5-isobenzofuranyl]-4-methyl-4-hexenoic Acid Methyl Ester

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.